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Compound of Interest

N-(2-allyl-3-
Compound Name:
methoxyphenyl)acetamide

CAS No.: 340774-74-5

Cat. No.: B515157

Get Quote

Executive Summary & Chemical Identity[1][2]

N-(2-allyl-3-methoxyphenyl)acetamide (CAS: 340774-74-5) is a specialized synthetic
intermediate belonging to the class of ortho-allyl acetanilides.[1] It serves as a critical
"privileged scaffold" precursor in the synthesis of 4-substituted indoles, dihydrobenzofurans,
and fused tricyclic systems found in serotonin (5-HT) and melatonin (MT1/MT2) receptor
modulators.[1]

Its structural uniqueness lies in the 1,2,3-trisubstitution pattern of the benzene ring.[1] The
presence of an allyl group at position 2—sandwiched between the acetamido group (C1) and
the methoxy group (C3)—creates a high-energy steric environment ideal for rapid,
regioselective cyclization reactions.

Chemical Identity Table[1]
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Property Specification

N-(3-methoxy-2-(prop-2-en-1-
IUPAC Name ( y-2-(prop

yl)phenyl)acetamide
CAS Number 340774-74-5
Molecular Formula C12H1s5NO2
Molecular Weight 205.26 g/mol
SMILES COclccec(NC(C)=0)cicc=C
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO;

Insoluble in water

Physicochemical Properties & Spectral
signatures[1][3][5][6][8]

Understanding the spectral footprint of this compound is essential for validating the success of
the Claisen rearrangement, which is the primary method of its formation.

NMR Spectral Characteristics (Predicted/Typical)

The 1,2,3-substitution pattern breaks the symmetry of the parent meta-anisidine derivative,
resulting in distinct splitting patterns.[1]

 'H NMR (400 MHz, CDCls):
o Amide NH:
7.2—7.5 ppm (broad singlet).
o Aromatic Ring (3H):
= 7.15 ppm (t, J = 8.0 Hz, H-5).[1]

= 6.80 ppm (d, J = 8.0 Hz, H-6).[1]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C93265&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C93265&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C93265&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b515157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

= 6.65 ppm (d, J = 8.0 Hz, H-4).[1]
o Allyl Group:[1]
» Methine (-CH=):
5.85-6.00 ppm (m, 1H).[1]
» Terminal Alkenes (=CH2):
5.00-5.15 ppm (m, 2H).
» Benzylic Methylene (-CHz-):

3.35-3.45 ppm (d, J = 6.0 Hz, 2H).[1] Note: This shift confirms the C-allyl linkage vs. O-
allyl.

o Methoxy (-OCHs):
3.82 ppm (s, 3H).[1]
o Acetyl (-COCHs):
2.15 ppm (s, 3H).[1]
Thermal Properties[1][2][5]
¢ Melting Point: Typically 80-105 °C (Dependent on purity and polymorph).

 Stability: Stable under ambient conditions; however, the terminal alkene is susceptible to
oxidation over prolonged storage without antioxidants.[1]

Synthesis & Reaction Engineering

The synthesis of N-(2-allyl-3-methoxyphenyl)acetamide is a classic application of the
Aromatic Claisen Rearrangement, exploiting the thermodynamic drive to form a C—C bond.

Synthetic Pathway (Graphviz Diagram)
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The following diagram illustrates the transformation from 3-acetamidophenol to the target
compound, highlighting the critical rearrangement step.

Claisen Rearran gement
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. 4 Acetone, Reflux N-(3-allyloxyphenyl)acetamide Regioselective to C2 N-(2-allyl-3-hydroxyphenyl)acetamide DMF, RT N-(2-allyl hi her
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Click to download full resolution via product page

Figure 1: Synthetic route via Claisen Rearrangement.[1] The rearrangement step establishes
the critical C—C bond at the crowded C2 position.[1]

Detailed Protocol
Step 1: O-Allylation[1]
» Reagents: 3-Acetamidophenol (1.0 eq), Allyl bromide (1.1 eq), K2COs (1.5 eq).[1]

e Solvent: Acetone or DMF.[1]
o Conditions: Reflux for 4—6 hours.[1]

o Outcome: Formation of the aryl allyl ether.[1]

Step 2: Thermal Claisen Rearrangement (Critical Step)

This step requires high thermal energy to overcome the activation barrier for the [3,3]-
sigmatropic rearrangement.[1]

e Method: The O-allyl intermediate is heated to 190-210 °C.
e Solvent: High-boiling solvent (e.g., N,N-diethylaniline) or solvent-free (neat).[1]

o Regioselectivity: The rearrangement can occur at C2 or C4/C6.[1] The C2 position (between
the amino and hydroxyl groups) is sterically hindered but electronically favorable due to
hydrogen bonding stabilization between the acetamide NH and the phenolic oxygen.

 Purification: Flash column chromatography is often required to separate the C2-allyl isomer
from the C4/C6-allyl byproducts.[1]
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Step 3: O-Methylation[1]
o Reagents: Methyl lodide (Mel) or Dimethyl Sulfate.

o Conditions: Standard Williamson ether synthesis conditions (K2COs/DMF).

o Result: Locks the phenol as a methoxy group, yielding the target N-(2-allyl-3-
methoxyphenyl)acetamide.[1]

Applications in Drug Discovery[1][7][9][10]

This compound is a "gateway intermediate"” for synthesizing fused heterocyclic rings.[1] The
proximity of the nitrogen (position 1) and the alkene (position 2) allows for rapid cyclization.

Synthesis of 4-Methoxyindole

The most significant application is the synthesis of 4-methoxyindole, a scaffold found in
numerous bioactive alkaloids and pharmaceuticals (e.g., Pindolol analogs, Mitragynine
analogs).[1][2]

Mechanism:
» Hydrolysis: Removal of the acetyl group yields 2-allyl-3-methoxyaniline.[1]
e Cyclization:

o Pd-Catalyzed (Heck-type): Intramolecular amination of the alkene.[1]

o Ozonolysis/Reduction: Oxidative cleavage of the alkene to an aldehyde, followed by
spontaneous condensation with the amine.[1]

Cyclization Logic Diagram
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Figure 2: Divergent synthesis pathways. The compound serves as a branch point for Indole

and Dihydrobenzofuran scaffolds.[1]

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, | recommend the following safety protocols:

o Sensitization: Acetanilides can be skin sensitizers.[1] Use nitrile gloves and work in a fume

hood.

o Storage: Store at 2—-8 °C. The allyl group is prone to slow auto-oxidation; store under

nitrogen if keeping for >3 months.[1]

 Validation: Always verify the C-allyl vs. O-allyl structure using NMR. The O-allyl ether

(precursor) has a doublet at

4.5 ppm, while the C-allyl product (target) has a doublet at

3.4 ppm.[1] This is the definitive quality control check.
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o Claisen Rearrangement Methodology

o Martin, R. (1979). The Claisen Rearrangement in Organic Synthesis. Chemical Reviews,
79(2), 181-236.[1] Link

 Indole Synthesis from 2-Allylanilines

o Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed
heteroannulation of 2-iodoanilines or 2-halo-N-allylanilines.[1] Journal of the American
Chemical Society, 113(17), 6689-6690.[1] Link

e Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Simple and Practical
Synthesis of 4-Substituted Indoles. Natural Product Communications. (Contextual citation for
the general route via 3-substituted anilines).

e Commercial Reference

o ChemsScene.[1] (n.d.). N-(2-Allyl-3-methoxyphenyl)acetamide Product Data. Retrieved
from (Verified CAS 340774-74-5).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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